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molecular formula C7H8N4O B8804026 (6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

Cat. No. B8804026
M. Wt: 164.16 g/mol
InChI Key: OFJWBDBTRYHQJS-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

A mixture of (6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol(15.7 g, 95.6 mmol), TEMPO (1.12 mg, 7.2 mmol), iodobenzene diacetate (33.9 g, 105.2 mmol) in CH2Cl2 (100 mL) was stirred at room temperature for 2 hours. Once the reaction was deemed complete, methyl-tert-butyl ether (50 mL) was added slowly to precipitate the product. The concentrated mother liquor was introduced into a silica gel column and eluted with 2% MeOH/CH2Cl2 to give additional amount of the aldehyde product as a while solid (12 g, 80%). 1H NMR (300 MHz, CDCl3) δ: 2.54 (m, 3 H), 8.73 (m, 1 H), 8.85 (m, 1 H), 10.23 (m, 1 H). MS (APCI, M+H+): 163.1.
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 mg
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[C:9]([CH2:11][OH:12])[N:10]=2)[CH:7]=1.CC1(C)N([O])C(C)(C)CCC1.C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.COC(C)(C)C>C(Cl)Cl>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[C:9]([CH:11]=[O:12])[N:10]=2)[CH:7]=1 |f:2.3.4,^1:16|

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
CC=1C=NC=2N(C1)N=C(N2)CO
Name
Quantity
1.12 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
33.9 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the product
ADDITION
Type
ADDITION
Details
The concentrated mother liquor was introduced into a silica gel column
WASH
Type
WASH
Details
eluted with 2% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=NC=2N(C1)N=C(N2)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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